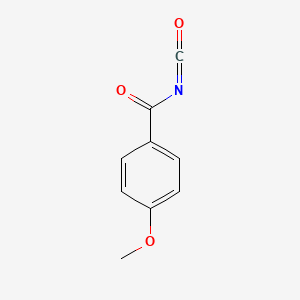
4-Methoxybenzoyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzoyl isocyanate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Methoxybenzoyl isocyanate serves as a crucial building block in organic synthesis, particularly in the preparation of complex molecules. Notable applications include:
- Synthesis of Ureas : It is utilized in the synthesis of various urea derivatives, such as 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea and related compounds .
- Multi-Step Synthetic Routes : The compound is involved in multi-step syntheses leading to complex structures like diimidazodiazepine derivatives and bicyclic guanidine cores .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives synthesized from this compound exhibit cytotoxic activity against various cancer cell lines. For instance, certain benzoylhydrazones derived from this compound have shown promising antiglycation activity, which could be beneficial for diabetic patients by inhibiting protein glycation .
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| Compound 1 | 216.52 ± 4.2 | Antiglycation |
| Compound 3 | 289.58 ± 2.64 | Antiglycation |
| Rutin (standard) | 294.46 ± 1.50 | Antiglycation |
- Development of Antitumor Agents : The compound has been used to design molecular hybrids that incorporate triazine rings and sulfonamide fragments, demonstrating potential as new anticancer agents .
Material Science
The reactivity of this compound enables its use in the development of advanced materials:
- Polymer Chemistry : It can be employed in the synthesis of polyurethanes and other polymeric materials due to its ability to react with polyols .
- Coating Applications : Its properties make it suitable for use in coatings that require durability and resistance to environmental factors.
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing new derivatives from this compound revealed their effectiveness against human cancer cell lines. The synthesized compounds displayed varying degrees of cytotoxicity, with some showing significant promise for further development as therapeutic agents.
Case Study 2: Antiglycation Activity
Research involving the synthesis of a series of benzoylhydrazones from this compound demonstrated their potential to inhibit glycation processes in vitro. These compounds were evaluated against standard drugs, showcasing their potential as leads for drug development targeting diabetic complications .
Eigenschaften
CAS-Nummer |
4695-57-2 |
|---|---|
Molekularformel |
C9H7NO3 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
4-methoxybenzoyl isocyanate |
InChI |
InChI=1S/C9H7NO3/c1-13-8-4-2-7(3-5-8)9(12)10-6-11/h2-5H,1H3 |
InChI-Schlüssel |
WBFOBYQRRHXCMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N=C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













